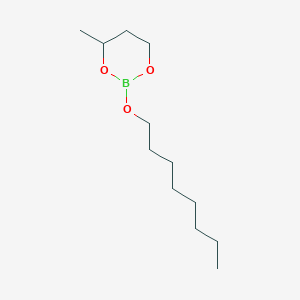
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of 4-methylboronic acid with 1-octanol in the presence of a dehydrating agent to form the desired dioxaborinane ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of alkoxy-substituted dioxaborinanes .
科学研究应用
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and coatings.
作用机制
The mechanism by which 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can influence the reactivity and stability of the compound. The dioxaborinane ring structure allows for unique interactions with enzymes and other biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-Methyl-2-(butyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(hexyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(decyloxy)-1,3,2-dioxaborinane
Uniqueness
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is unique due to the presence of the octyloxy group, which imparts specific hydrophobic properties and influences its solubility and reactivity. Compared to similar compounds with shorter or longer alkoxy chains, the octyloxy group provides an optimal balance of hydrophobicity and steric effects, making it particularly useful in certain applications .
属性
CAS 编号 |
63532-74-1 |
|---|---|
分子式 |
C12H25BO3 |
分子量 |
228.14 g/mol |
IUPAC 名称 |
4-methyl-2-octoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO3/c1-3-4-5-6-7-8-10-14-13-15-11-9-12(2)16-13/h12H,3-11H2,1-2H3 |
InChI 键 |
VIOINJNQOOIMEB-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCC(O1)C)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



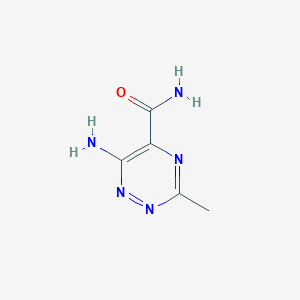

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
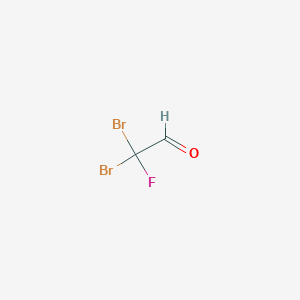

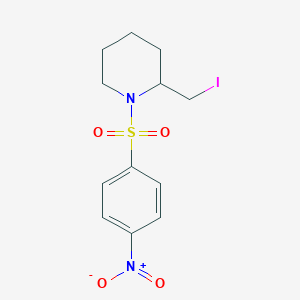

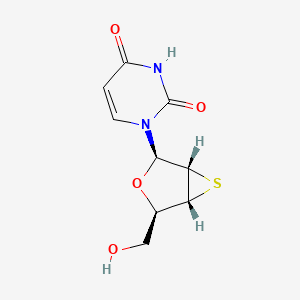
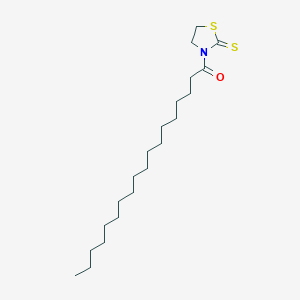
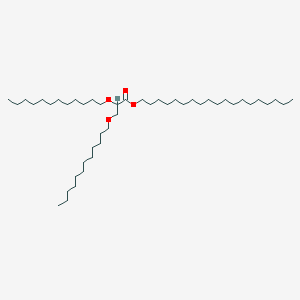
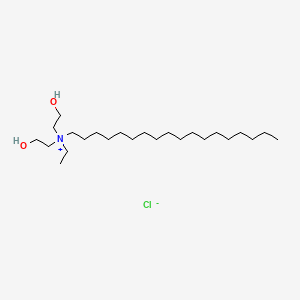
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)

